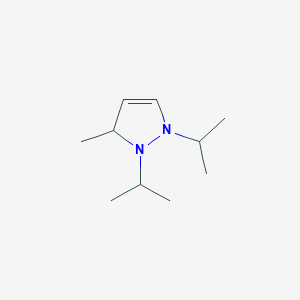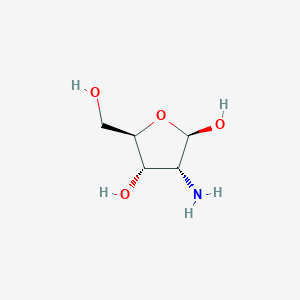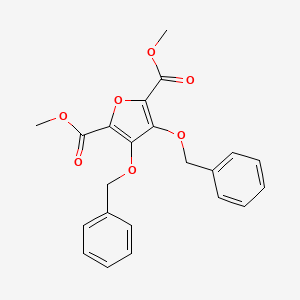![molecular formula C13H13NO2 B12893277 (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde is a complex organic compound that features a cyclopropane ring attached to a benzo[d]oxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a suitable benzo[d]oxazole derivative, followed by functional group transformations to introduce the aldehyde functionality.
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved using a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a transition metal catalyst such as rhodium or copper.
Functional Group Transformation: After the cyclopropane ring is formed, the next step is to introduce the aldehyde group. This can be done through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
化学反応の分析
Types of Reactions
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarboxylic acid.
Reduction: (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanemethanol.
Substitution: Various substituted benzo[d]oxazole derivatives.
科学的研究の応用
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism of action of (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies involving molecular docking and biochemical assays.
類似化合物との比較
Similar Compounds
- (1R,2R)-2-(2-Methylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
- (1R,2R)-2-(2-Propylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
- (1R,2R)-2-(2-Butylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
Uniqueness
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde is unique due to the presence of the ethyl group on the benzo[d]oxazole moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
(1R,2R)-2-(2-ethyl-1,3-benzoxazol-7-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-2-12-14-11-5-3-4-9(13(11)16-12)10-6-8(10)7-15/h3-5,7-8,10H,2,6H2,1H3/t8-,10+/m0/s1 |
InChIキー |
FSWXBZYQKSGJHJ-WCBMZHEXSA-N |
異性体SMILES |
CCC1=NC2=CC=CC(=C2O1)[C@@H]3C[C@H]3C=O |
正規SMILES |
CCC1=NC2=CC=CC(=C2O1)C3CC3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one](/img/structure/B12893199.png)


![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)

![2-[(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12893230.png)

![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)
![(S)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12893244.png)




![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
